(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Overview
Description
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, the preparation method disclosed in patent CN105237463A involves a series of steps including the use of boron reagents for Suzuki–Miyaura coupling . This method is advantageous due to its high yield and the use of readily available starting materials .
Industrial Production Methods
Industrial production of this compound often involves scalable processes that ensure high purity and yield. The process typically avoids the use of extremely hazardous chemicals, making it safer and more cost-effective .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying enzyme interactions and protein folding.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid include other chiral pyrrolidine derivatives and benzyl-substituted carboxylic acids. Examples include (2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid and various substituted benzimidazoles .
Uniqueness
What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it particularly valuable in applications requiring high specificity, such as drug development and enzymatic studies .
Biological Activity
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is a chiral compound that has garnered significant interest in both organic chemistry and pharmaceutical research. Its structure features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at the fourth carbon, and a carboxylic acid group at the third carbon. The stereochemistry defined by the (3R,4R) configuration is crucial as it influences the compound's biological activity and interaction with molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as a ligand, influencing enzyme-substrate interactions and potentially modulating receptor signaling pathways. Its chiral nature enhances binding affinity and specificity, which can lead to significant changes in enzymatic activity or cellular processes .
Research Findings
- Enzyme Interactions : Studies have shown that this compound can interact with various enzymes, affecting their kinetics and functionality. The presence of the carboxylic acid group allows for hydrogen bonding with active sites of enzymes, facilitating these interactions .
- Therapeutic Potential : Research indicates that this compound may have applications in drug development, particularly concerning central nervous system activity and metabolic processes. Its ability to modulate biological functions makes it a candidate for further investigation in neuropharmacology .
- Case Studies : A recent study explored the compound's role in inhibiting specific E3 ligases involved in the ubiquitin-proteasome system. The findings suggested that modifications to the phenylene core of ligands similar to this compound could enhance their potency as VHL inhibitors . This highlights the compound's potential in targeting pathways relevant to cancer and metabolic diseases.
Data Table: Biological Activity Summary
Activity | Description |
---|---|
Enzyme Interaction | Modulates activity through binding to active sites; influences kinetics. |
Receptor Modulation | Potentially alters receptor signaling pathways; may affect neurotransmitter systems. |
Therapeutic Applications | Investigated for CNS activity; potential roles in treating metabolic disorders and cancers. |
Research Findings | Evidence of efficacy as an E3 ligase inhibitor; ongoing studies into its bioactive conformations. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry. Techniques such as asymmetric synthesis are employed to ensure the desired configuration is achieved efficiently .
Industrial Applications
This compound serves as a valuable building block in medicinal chemistry, aiding in the development of more complex molecules with specific biological activities. Its reactivity profile allows it to be used in various chemical transformations essential for drug synthesis .
Properties
IUPAC Name |
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUPOQGHGMIUFC-JQWIXIFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604798-82-5 | |
Record name | (3R,4R)-4-Methyl-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604798-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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